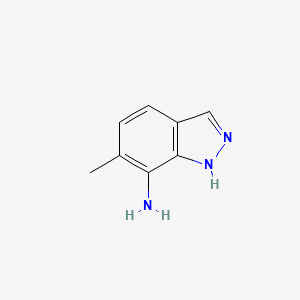

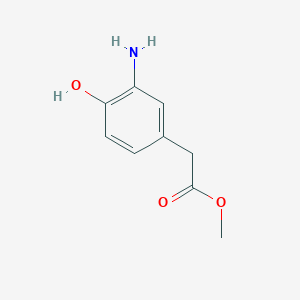

6-methyl-1H-indazol-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of indazole derivatives often involves Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and deprotection processes. For instance, the synthesis of 1-(5-methyl-1H-indol-6-yl)ethan-1-one and its derivative through a domino process involving these steps has been reported, showcasing the typical pathway for creating substituted indoles, which are closely related to indazoles (Lovel Kukuljan et al., 2016). Additionally, methods for creating 7-amino-substituted triazoles demonstrate the versatility in synthesizing nitrogen-containing heterocycles, which are structurally similar to indazoles (A. Dolzhenko et al., 2008).

Molecular Structure Analysis The molecular and crystal structure of indazole derivatives reveals intricate details about their configuration. For instance, the study of different substituted triazoles and their crystalline structure provides insights into the hydrogen bonding patterns, which are crucial for understanding the molecular arrangement of indazoles in solid state (A. Dolzhenko et al., 2011).

Chemical Reactions and Properties Indazole compounds participate in a variety of chemical reactions, reflecting their reactive nature and the potential for functionalization. For example, the synthesis of novel derivatives of 1,4,7-triazacyclononane from triazatricyclo[5.2.1.0^4,10]decane illustrates the functional group modifications possible on nitrogen-containing heterocycles (Andrew C. Warden et al., 2001).

科学的研究の応用

Application

“6-methyl-1H-indazol-7-amine” is a compound that belongs to the indazole family . Indazole is a promising structure present in various biological activity compounds . Many 6-aminoindazole-containing compounds have demonstrated anticancer activity .

Results or Outcomes

The indazole moiety has been found to exhibit a wide variety of biological properties, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . In a previous research, some of the 6-aminoindazole derivatives showed excellent cytotoxicity in the human colorectal cancer cell line (HCT116) .

Antihypertensive Agents

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as antihypertensive agents . Antihypertensive agents are used to treat high blood pressure, which is a major risk factor for stroke, myocardial infarction (heart attacks), heart failure, aneurysms of the arteries, peripheral arterial disease, and is a cause of chronic kidney disease .

Anticancer Agents

Many 6-aminoindazole-containing compounds, including “6-methyl-1H-indazol-7-amine”, have demonstrated anticancer activity . These compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Antidepressant Agents

Indazole-containing heterocyclic compounds also have applications as antidepressant agents . These compounds can help in the treatment of major depressive disorder, a common and serious medical illness that negatively affects how you feel, the way you think and how you act .

Anti-inflammatory Agents

Indazole-containing heterocyclic compounds have been found to have anti-inflammatory properties . These compounds can be used in the treatment of conditions where part of the body becomes reddened, swollen, hot, and often painful, especially as a reaction to injury or infection .

Antibacterial Agents

Indazole-containing heterocyclic compounds have been found to have antibacterial properties . These compounds can be used in the treatment of conditions caused by bacteria .

Antiviral Agents

Indazole-containing heterocyclic compounds have been found to have antiviral properties . These compounds can be used in the treatment of conditions caused by viruses .

Antioxidant Agents

Indazole-containing heterocyclic compounds have been found to have antioxidant properties . These compounds can be used to prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-amoebic Agents

Indazole-containing heterocyclic compounds have been found to have anti-amoebic properties . These compounds can be used in the treatment of conditions caused by amoebas .

Antihelmintic Agents

Indazole-containing heterocyclic compounds have been found to have antihelmintic properties . These compounds can be used in the treatment of conditions caused by parasitic worms .

Antifungal Agents

Indazole-containing heterocyclic compounds have been found to have antifungal properties . These compounds can be used in the treatment of conditions caused by fungi .

Ulcerogenic Agents

Indazole-containing heterocyclic compounds have been found to have ulcerogenic properties . These compounds can be used in the treatment of conditions caused by ulcers .

Safety And Hazards

将来の方向性

6-Methyl-1H-indazol-7-amine and other 6-substituted aminoindazole derivatives have been designed, synthesized, and evaluated for bioactivities . These compounds were initially designed as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the structural feature of five IDO1 inhibitors, which are currently on clinical trials, and the important anticancer activity of the indazole scaffold . One of them exhibited a potent anti-proliferative activity with an IC50 value of 0.4 0.3 mM in human colorectal cancer cells (HCT116) . This compound also remarkably suppressed the IDO1 protein expression . These findings suggest that 6-methyl-1H-indazol-7-amine and similar compounds could be promising for further development as potential anticancer agents .

特性

IUPAC Name |

6-methyl-1H-indazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOWMGXCQUCKQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363181 |

Source

|

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-1H-indazol-7-amine | |

CAS RN |

221681-91-0 |

Source

|

| Record name | 6-methyl-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylic acid](/img/structure/B1270126.png)

![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)